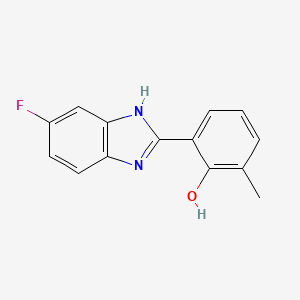

2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol

Description

Properties

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAMIVHCVFXMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol is with a molecular weight of approximately 219.21 g/mol. The compound features a fluorinated benzodiazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Benzodiazole Derivative A | HeLa | 25.3 ± 4.6 |

| Benzodiazole Derivative B | A549 | 77.4 ± 6.2 |

| 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol | TBD | TBD |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that derivatives like 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol could possess similar or enhanced anticancer properties.

The biological activity of benzodiazole derivatives often involves:

- Inhibition of Kinases : Many compounds in this class act as inhibitors of kinases involved in cancer progression. For example, some derivatives have shown inhibition against fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.

- Induction of Apoptosis : Compounds may induce apoptosis in cancer cells through various pathways, including the intrinsic and extrinsic pathways.

Case Studies

- Study on FGFR Inhibition : A recent study evaluated a series of benzodiazole derivatives for their ability to inhibit FGFRs. The results indicated that certain modifications to the benzodiazole structure significantly enhanced inhibitory potency. The compound with the most potent activity had an IC50 value below 10 nM against FGFR1.

- Antiproliferative Effects : In vitro studies demonstrated that derivatives similar to 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol exhibited strong antiproliferative effects on various cancer cell lines, including lung and breast cancer models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous derivatives:

Key Observations:

Structural Differences

- Core Heterocycle : The target compound’s benzodiazole core (two nitrogens) differs from benzothiazole (sulfur and nitrogen) in and benzimidazole (two nitrogens in adjacent positions) in . These variations influence electronic properties and binding interactions .

- Substituents : Fluorine at position 5 (target) vs. chlorine in the chloro-methyl derivative (). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Biological Activity Benzothiazole derivatives () exhibit explicit antitumor and antiviral activity, likely due to their ability to inhibit enzymes like HIV-1 protease . The target compound’s phenolic group could confer antioxidant or kinase-inhibitory properties, though direct evidence is lacking. Benzimidazoles () are well-documented for antimicrobial activity, suggesting the target’s benzodiazole core may share similar mechanisms .

Synthetic Routes

- The benzothiazole derivative in was synthesized via Vilsmeier-Haack formylation, whereas benzodiazoles typically require cyclocondensation of diamines with carbonyl precursors .

The phenolic group enhances solubility in polar solvents compared to the acetonitrile-substituted derivative () .

Preparation Methods

Formation of the Benzimidazole Core

A common method for benzimidazole synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with 6-methyl-2-hydroxybenzaldehyde or related precursors. This reaction is typically catalyzed by acidic or oxidative agents to promote cyclization.

Oxidative Condensation : Using iodine or other mild oxidants to facilitate the formation of the benzimidazole ring from o-phenylenediamine and aldehyde precursors. This method is supported by literature on benzimidazole derivatives synthesis, where iodine-induced oxidative condensation provides good yields and purity.

Acid-Catalyzed Cyclization : Employing acidic conditions (e.g., polyphosphoric acid or trifluoromethanesulfonic acid) to promote ring closure and formation of the benzimidazole nucleus.

Attachment of the 6-Methylphenol Moiety

The 6-methylphenol group is either introduced through the aldehyde used in condensation or by coupling reactions post-benzimidazole formation.

Direct Condensation : Using 6-methyl-2-hydroxybenzaldehyde as the aldehyde partner in the condensation step with the fluorinated diamine leads directly to the target compound.

Post-Synthetic Modification : In cases where the benzimidazole is synthesized first, phenol substitution can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.

Representative Reaction Conditions and Yields

Analytical and Characterization Data

- Molecular Formula : C15H13FN2O

- Molecular Weight : 256.27 g/mol

- Spectroscopic Characterization : Confirmed by 1H-NMR, 13C-NMR, and mass spectrometry.

- Purity : Typically ≥95% after purification.

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to shorten reaction times and improve yields for benzimidazole derivatives, including fluorinated analogs.

- Green chemistry approaches using solvent-free or nanoparticle-catalyzed methods (e.g., ZnO/MgO nanoparticles) have been explored for benzimidazole synthesis, enhancing environmental profiles and efficiency.

- The choice of solvent and temperature critically affects the cyclization step; ethanol or methanol under reflux is standard, but polar aprotic solvents can be used for specific derivatives.

- Post-synthetic modifications such as N-methylation can be performed selectively without affecting the fluorine or phenol groups.

Summary Table of Preparation Routes

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidative Condensation | 5-fluoro-o-phenylenediamine + aldehyde + I2 | High yield, mild conditions | Requires careful control of oxidation |

| Acid-Catalyzed Cyclization | Acid (PPA, CF3SO3H), aldehyde, diamine | Simple, scalable | Harsh conditions may affect sensitive groups |

| Microwave-Assisted Synthesis | Same as oxidative but under microwave heating | Faster reaction, improved yield | Equipment needed |

| Nanoparticle-Catalyzed Synthesis | ZnO/MgO nanoparticles, solvent-free | Environmentally friendly | Catalyst preparation required |

Q & A

Q. What are the optimized synthetic routes for 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol?

The synthesis typically involves constructing the benzodiazole core via condensation reactions. A practical method includes:

- Step 1 : Condensation of 5-fluoro-1,2-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions to form the benzodiazole ring.

- Step 2 : Introduction of the 6-methylphenol moiety through nucleophilic substitution or coupling reactions. For example, Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate formylation or cyclization steps, as demonstrated in benzothiazole derivatives .

- Key Conditions : Reactions often require anhydrous solvents (e.g., THF), temperatures between 60–80°C, and purification via column chromatography. Yields range from 40–70% depending on substituent compatibility .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring Formation | DMF/POCl₃, 60°C, 2.5 h | 65 | |

| Phenol Coupling | NaH/THF, 0°C, 1 h | 55 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling in ¹H NMR, methyl group splitting patterns). Aromatic protons in benzodiazole resonate at δ 7.2–8.5 ppm, while phenolic -OH appears at δ 9–12 ppm (DMSO-d₆) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry. The fluorine atom’s electron-withdrawing effect and methyl-phenol torsion angles can be quantified (e.g., dihedral angles <10° between benzodiazole and phenol rings) .

- HPLC/MS : Purity assessment (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, methyl group) influence biological activity?

- Fluorine’s Role : At the 5-position, fluorine enhances metabolic stability and modulates electronic effects, increasing binding affinity in enzyme inhibition (e.g., HIV-1 protease) .

- Methyl Phenol : The 6-methyl group sterically hinders rotational freedom, potentially improving selectivity in hydrophobic binding pockets. SAR studies on benzothiazole analogs show that methyl substitution correlates with antitumor activity (IC₅₀ <10 µM) .

- Methodology : Compare IC₅₀ values in enzyme assays (e.g., HIV-1 protease inhibition) across derivatives. Computational docking (AutoDock Vina) predicts binding modes .

Q. What computational approaches validate the compound’s electronic properties and reactivity?

- DFT Studies : Gaussian 09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.5 eV for benzodiazole derivatives), indicating charge-transfer potential. Fukui indices identify nucleophilic/electrophilic sites (e.g., fluorine as an electrophilic hotspot) .

- Molecular Dynamics : Simulate solvation effects (water/DMSO) to predict solubility and aggregation behavior. Radial distribution functions (RDFs) reveal hydrogen-bonding interactions between phenolic -OH and solvent .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Meta-Analysis : Normalize data using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural Validation : Confirm compound purity (HPLC) and crystallinity (PXRD) to rule out impurities or polymorphic effects .

- Statistical Tools : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What challenges arise in crystallographic refinement due to fluorine and methyl groups?

- Disorder Modeling : Fluorine’s high electron density can cause anisotropic displacement parameters; SHELXL’s restraints (DFIX, ISOR) stabilize refinement .

- Thermal Motion : The methyl group’s rotation requires TLS (translation-libration-screw) modeling to account for dynamic disorder .

- Weak Interactions : C–H···π and π–π stacking (3.7–4.0 Å distances) between benzodiazole and phenol rings are critical for lattice stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.